N-Fmoc-O-Phenyl-D-Tyrosine
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Overview
Description
N-Fmoc-O-Phenyl-D-Tyrosine is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom and a phenyl group at the oxygen atom. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-O-Phenyl-D-Tyrosine can be synthesized through a multi-step processThe Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base . The phenyl group can be introduced through a substitution reaction using phenyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-O-Phenyl-D-Tyrosine undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The Fmoc group can be removed under reductive conditions.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like piperidine or hydrazine.
Substitution: Reagents like phenyl halides or alkyl halides under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Deprotected tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
N-Fmoc-O-Phenyl-D-Tyrosine has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis as a protected amino acid.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: Employed in the production of peptide-based materials and hydrogels.
Mechanism of Action
The mechanism of action of N-Fmoc-O-Phenyl-D-Tyrosine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The phenyl group enhances the hydrophobicity and stability of the compound, facilitating its incorporation into peptide chains .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-O-tert-butyl-D-tyrosine: Similar in structure but with a tert-butyl group instead of a phenyl group.
N-Fmoc-D-tyrosine: Lacks the phenyl group, making it less hydrophobic.
Fmoc-Phenylalanine: Similar protecting group but different amino acid backbone.
Uniqueness
N-Fmoc-O-Phenyl-D-Tyrosine is unique due to the presence of both the Fmoc protecting group and the phenyl group, which confer enhanced stability and hydrophobicity. This makes it particularly useful in the synthesis of hydrophobic peptides and peptide-based materials .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREGUKFAPOBHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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